2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.: 303102-67-2
VCID: VC15682641
InChI: InChI=1S/C20H21N5O3S/c1-3-25-19(14-8-10-16(28-2)11-9-14)23-24-20(25)29-13-18(27)22-21-12-15-6-4-5-7-17(15)26/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-12+
SMILES:
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5 g/mol

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

CAS No.: 303102-67-2

Cat. No.: VC15682641

Molecular Formula: C20H21N5O3S

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide - 303102-67-2

Specification

CAS No. 303102-67-2
Molecular Formula C20H21N5O3S
Molecular Weight 411.5 g/mol
IUPAC Name 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C20H21N5O3S/c1-3-25-19(14-8-10-16(28-2)11-9-14)23-24-20(25)29-13-18(27)22-21-12-15-6-4-5-7-17(15)26/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-12+
Standard InChI Key SVSQJHNTDSQWGA-CIAFOILYSA-N
Isomeric SMILES CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2O)C3=CC=C(C=C3)OC
Canonical SMILES CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2O)C3=CC=C(C=C3)OC

Introduction

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic molecule featuring a triazole ring, a sulfanyl group, and an acetohydrazide moiety. This compound is part of a broader class of triazole derivatives, which are often studied for their biological activities, including antifungal, antibacterial, and potential anticancer properties.

Synthesis Methods

The synthesis of triazole-based compounds generally involves multi-step organic reactions. These methods require careful control of reaction conditions to optimize yields and purity. Common steps include the formation of the triazole ring through cyclization reactions and subsequent modifications to introduce the sulfanyl and acetohydrazide groups.

Biological Activities

Compounds with triazole rings are known for their potential biological activities:

  • Antifungal and Antibacterial Properties: The triazole moiety can interfere with fungal cell membrane synthesis, making these compounds effective against fungal infections. They may also exhibit antibacterial activity.

  • Anticancer Potential: The acetohydrazide group may contribute to cytotoxic effects on certain cancer cell lines, although specific studies on this compound are not detailed in the available literature.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)ethylidene]acetohydrazideApproximately C24H24N6O3SEthyl and methoxyphenyl substituents; potential antifungal and antibacterial properties
2-{[4-methyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazideSimilar structure with methyl substitutionDifferent lipophilicity compared to ethyl substitution
2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazideChlorine substitutionAlters biological activity due to chlorine's electron-withdrawing effect

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